4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane
CAS No.: 865485-85-4
Cat. No.: VC3817907
Molecular Formula: C14H16BF3O3
Molecular Weight: 300.08 g/mol
* For research use only. Not for human or veterinary use.
![4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane - 865485-85-4](/images/structure/VC3817907.png)
Specification
CAS No. | 865485-85-4 |
---|---|
Molecular Formula | C14H16BF3O3 |
Molecular Weight | 300.08 g/mol |
IUPAC Name | 4,4,5,5-tetramethyl-2-[4-(1,2,2-trifluoroethenoxy)phenyl]-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C14H16BF3O3/c1-13(2)14(3,4)21-15(20-13)9-5-7-10(8-6-9)19-12(18)11(16)17/h5-8H,1-4H3 |
Standard InChI Key | PWXFQLDQOJAACD-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(=C(F)F)F |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(=C(F)F)F |
Introduction
Structural and Electronic Properties
The compound features a dioxaborolane ring system (a cyclic boronic ester) with four methyl groups at the 4,5-positions and a para-substituted trifluorovinyloxy-phenyl group at the 2-position. The dioxaborolane ring adopts a planar geometry, with the boron atom in a trigonal planar configuration bonded to two oxygen atoms and the phenyl group. The trifluorovinyloxy moiety (–O–CF₂–CF₂–) contributes significant electron-withdrawing character, polarizing the boron center and increasing its electrophilicity. This electronic perturbation facilitates transmetallation steps in palladium-catalyzed couplings, a critical feature for its utility in cross-coupling reactions.
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₄H₁₆BF₃O₃ |
Molecular Weight | 300.08 g/mol |
CAS Number | 865485-85-4 |
Boiling Point | Not reported (decomposes >200°C) |
Solubility | Soluble in THF, DMF, dichloromethane |
Stability | Moisture-sensitive; store under inert atmosphere |
Synthetic Methodologies
General Synthesis Routes
The synthesis of 4,4,5,5-tetramethyl-2-(4-trifluorovinyloxy-phenyl)- dioxaborolane typically proceeds via palladium-catalyzed borylation of aryl halides or triflates. A representative route involves:
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Substrate Preparation: 4-Trifluorovinyloxy-phenyl bromide is treated with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂).
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Coupling Reaction: The reaction proceeds under inert atmosphere (N₂ or Ar) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), with a base such as potassium carbonate to neutralize HBr byproducts.
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Purification: The crude product is isolated via column chromatography or recrystallization from hexane/ethyl acetate mixtures .
Key Considerations:
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Catalyst Selection: Pd(OAc)₂ with ligands like XPhos enhances yield (>80%) by stabilizing the active palladium species.
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Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of aryl halides but may accelerate boronate ester hydrolysis.
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Temperature: Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation.
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The compound serves as a boronate ester partner in Suzuki-Miyaura couplings, enabling the construction of biaryl frameworks. For example, coupling with 4-bromotoluene in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O produces 4-methylbiphenyl in >90% yield. The trifluorovinyloxy group’s electron-withdrawing nature accelerates transmetallation, reducing reaction times compared to non-fluorinated analogs .
Table 2: Optimization of Coupling Conditions
Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|---|
1 | Pd(OAc)₂ | XPhos | THF | 80 | 92 |
2 | PdCl₂(dppf) | None | DMF | 100 | 85 |
3 | Pd(PPh₃)₄ | None | Toluene | 110 | 78 |
Oxidative Stability
The compound exhibits moderate stability toward oxidizing agents. Exposure to aqueous hydrogen peroxide (30% wt.) at room temperature for 24 hours results in 98% conversion to the corresponding phenol, demonstrating its susceptibility to oxidative deborylation under acidic conditions .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound has been employed in the synthesis of kinase inhibitors, where its boronate ester moiety facilitates late-stage functionalization of aromatic rings. For instance, coupling with pyridyl halides generates biaryl structures critical for ATP-binding pocket targeting.
Materials Science
Incorporation into conjugated polymers enhances electron-transport properties in organic semiconductors. The trifluorovinyloxy group improves solubility in fluorinated solvents, enabling solution-processable thin-film devices.
Comparison with Analogous Compounds
Table 3: Substituent Effects on Reactivity
Compound | Relative Reactivity (vs. Standard) | Stability in Air |
---|---|---|
4,4,5,5-Tetramethyl-2-(4-CF₃O-Ph)-dioxaborolane | 1.2× | Moderate |
4,4,5,5-Tetramethyl-2-(4-MeO-Ph)-dioxaborolane | 0.8× | High |
4,4,5,5-Tetramethyl-2-(4-NO₂-Ph)-dioxaborolane | 1.5× | Low |
Electron-withdrawing groups (e.g., –CF₃) enhance reactivity but reduce stability, necessitating stringent anhydrous conditions.
Future Directions
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Catalyst Development: Designing air-stable palladium catalysts compatible with fluorinated boronate esters.
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Green Chemistry: Exploring aqueous Suzuki-Miyaura conditions to minimize organic solvent use.
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Biological Screening: Evaluating boron-containing derivatives for boron neutron capture therapy (BNCT) applications.
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